molecular formula C7H4FIO3 B1447247 3-Fluoro-2-hydroxy-4-iodobenzoic acid CAS No. 1823369-71-6

3-Fluoro-2-hydroxy-4-iodobenzoic acid

Cat. No.: B1447247
CAS No.: 1823369-71-6
M. Wt: 282.01 g/mol
InChI Key: ZFVRDSNMPBGZGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-hydroxy-4-iodobenzoic acid is an organic compound with the molecular formula C7H4FIO3. It is a derivative of benzoic acid, characterized by the presence of fluorine, hydroxyl, and iodine substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the iodination of 3-fluoro-2-hydroxybenzoic acid using iodine and an oxidizing agent such as Oxone® in aqueous solution under mild conditions . The reaction is carried out at room temperature, ensuring the stability of the product.

Industrial Production Methods

Industrial production of 3-Fluoro-2-hydroxy-4-iodobenzoic acid may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-hydroxy-4-iodobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Scientific Research Applications

3-Fluoro-2-hydroxy-4-iodobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-iodobenzoic acid: Similar structure but lacks the fluorine atom.

    3-Fluoro-4-hydroxybenzoic acid: Similar structure but lacks the iodine atom.

    3-Iodobenzoic acid: Lacks both the fluorine and hydroxyl groups .

Uniqueness

3-Fluoro-2-hydroxy-4-iodobenzoic acid is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical propertiesThe fluorine atom increases the compound’s lipophilicity, while the iodine atom provides a site for further functionalization .

Properties

IUPAC Name

3-fluoro-2-hydroxy-4-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIO3/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVRDSNMPBGZGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)O)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-2-hydroxy-4-iodobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Fluoro-2-hydroxy-4-iodobenzoic acid
Reactant of Route 3
3-Fluoro-2-hydroxy-4-iodobenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Fluoro-2-hydroxy-4-iodobenzoic acid
Reactant of Route 5
Reactant of Route 5
3-Fluoro-2-hydroxy-4-iodobenzoic acid
Reactant of Route 6
3-Fluoro-2-hydroxy-4-iodobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.